Physcion 8-O-rutinoside

Übersicht

Beschreibung

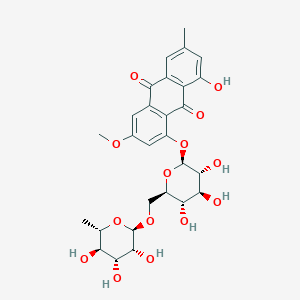

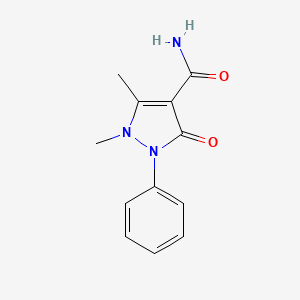

Physcion 8-O-rutinoside, also known as physcion-8-O-β-rutinoside , is an anthraquinone compound found predominantly in medicinal herbs. It is abundantly distributed in plants such as Rheum palmatum, Polygonum multiflorum, and Polygonum cuspidatum. This compound exhibits various pharmaceutically important activities, including anticancer, antioxidant, anti-inflammatory, antibacterial, antiviral, and hepatoprotective effects .

Synthesis Analysis

Physcion 8-O-rutinoside can be extracted from the barks of Rhamnus libanoticus . Additionally, recent studies have explored microbial fermentation and chemical post-treatment approaches for efficient production of this bioactive compound .

Chemical Reactions Analysis

Physcion 8-O-rutinoside can undergo various chemical reactions, including transformations into its precursor compounds. For example, it can be converted into 3R-torosachrysone, which serves as a tetrahydroanthracene precursor of physcion .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Diabetic Retinopathy

Physcion 8-O-β-glucopyranoside has shown protective roles in high glucose-induced diabetic retinopathy. This protection is mediated through the regulation of lncRNA NORAD/miR-125/STAT3 signaling pathway (Wan et al., 2020).

Pharmacology and Toxicology

A comprehensive review of the pharmacology, toxicity, and pharmacokinetics of Physcion and its glucopyranoside derivative highlights their diverse biological activities. These activities include anti-tumor, anti-microbial, anti-inflammatory, anti-oxidant effects, as well as hepatotoxicity, renal toxicity, and genetic damage (Xunli et al., 2019).

Anti-Cancer Activities

Physcion 8-O-β-D-glucopyranoside has been noted for its potential anti-cancer activities. It regulates cell signaling pathways, modulates various regulators of cell cycle, protein kinases, microRNAs, transcriptional factors, and apoptosis-linked proteins, effectively killing cancer cells in vitro and in vivo (Shah et al., 2020).

Neuroprotective Potential

The neuroprotective potential of rutin (quercetin-3-O-rutinoside), closely related to Physcion 8-O-rutinoside, has been evaluated in Alzheimer's disease. It affects amyloid-beta processing, balances oxidant-antioxidant levels, and removes inflammatory components in neurodegeneration (Habtemariam, 2016).

Antioxidant Properties

Physcion 8-O-β-glucopyranoside has demonstrated antioxidant activity. Its presence in phytopreparations from Rumex thyrsiflorus roots suggests potential use in natural antioxidant applications (Litvinenko & Muzychkina, 2008).

Antiviral Activity

Novel rutinosides, including derivatives of Physcion 8-O-β-glucopyranoside, showed enhanced antiviral activity against feline calicivirus, a norovirus surrogate, in vitro. This suggests potential applications in antiviral agent development (Katayama et al., 2013).

Apoptosis and Autophagy in Cancer Cells

Physcion 8-O-β-glucopyranoside induces apoptosis and autophagy in human nasopharyngeal carcinoma by targeting transcription factor Sp1, mediated by ROS/miR-27a/ZBTB10 signaling. This provides insight into its potential as a cancer treatment (Pang et al., 2016).

Eigenschaften

IUPAC Name |

1-hydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O14/c1-9-4-12-17(14(29)5-9)22(33)18-13(20(12)31)6-11(38-3)7-15(18)41-28-26(37)24(35)21(32)16(42-28)8-39-27-25(36)23(34)19(30)10(2)40-27/h4-7,10,16,19,21,23-30,32,34-37H,8H2,1-3H3/t10-,16+,19-,21+,23+,24-,25+,26+,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSUUTNUYGPXEC-XIKXQYPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=CC4=C3C(=O)C5=C(C4=O)C=C(C=C5O)C)OC)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=CC4=C3C(=O)C5=C(C4=O)C=C(C=C5O)C)OC)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Chlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6-one](/img/structure/B1644534.png)

![Bis[[2-(2-bicyclo[2.2.1]hept-2-enyl)ethyl-dimethylsilyl]oxy]-[bis[[2-(2-bicyclo[2.2.1]hept-2-enyl)ethyl-dimethylsilyl]oxy]-cyclohexylsilyl]oxy-cyclohexylsilane](/img/structure/B1644566.png)

![Sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B1644567.png)